Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-21-14(19)12-11(2)16-15(20)17-13(12)22-10-9-18-7-5-4-6-8-18/h3-10H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHIBEJZQWOQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCCN2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This reaction is a three-component condensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by a Brønsted or Lewis acid, such as hydrochloric acid or acetic acid, and is carried out under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate. For instance, derivatives of pyrimidines have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The incorporation of piperidine enhances the binding affinity to viral targets, making it a candidate for further development as an antiviral agent .
Anticancer Properties
Pyrimidine derivatives are recognized for their anticancer activities. This compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as:
- Inhibition of key signaling pathways (e.g., MAPK and PI3K pathways).
- Induction of apoptosis in tumor cells.
Studies have indicated that modifications to the piperidine ring can significantly affect the compound's potency against cancer cell lines .
Case Study 1: Antiviral Efficacy
In a recent study published in a medicinal chemistry journal, a series of pyrimidine derivatives were synthesized and evaluated for their antiviral activity against influenza viruses. Ethyl 6-methyl-2-oxo compounds demonstrated promising results in inhibiting viral replication in vitro, with IC50 values indicating effective concentration ranges .
Case Study 2: Anticancer Activity
A comparative study assessed various pyrimidine-based compounds for their anticancer properties against breast and lung cancer cell lines. Ethyl 6-methyl-2-oxo derivatives exhibited significant cytotoxic effects, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses .
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is similar in structure but has a phenyl group instead of the piperidin-1-yl group.
Dihydropyrimidine derivatives: Other derivatives of dihydropyrimidine also exhibit similar biological activities and are used in various applications.
Uniqueness
Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the piperidin-1-yl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.43 g/mol. The compound is characterized by the presence of a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antibacterial Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, a study reported that certain pyrimidine derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 1 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrimidine Derivative A | S. aureus | 0.25 |
| Pyrimidine Derivative B | E. faecalis | 0.5 |
| Ethyl 6-methyl... | S. aureus | Not yet evaluated |
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies indicated that it could inhibit the growth of various fungal strains, although specific MIC values for this compound are yet to be established in published literature.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. A recent study indicated that similar compounds could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest at the G2/M phase .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : Some pyrimidines can intercalate with DNA or inhibit topoisomerases, leading to disruption of replication in cancer cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a similar pyrimidine derivative in treating infections caused by resistant strains of bacteria, demonstrating significant reductions in bacterial load within 48 hours .
- Anticancer Trials : Preclinical trials involving animal models have shown that compounds structurally related to Ethyl 6-methyl... can significantly reduce tumor size and improve survival rates when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
